(3R)-3-acetamido-4-phenylbutanoic acid
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Overview
Description
(3R)-3-Acetamido-4-phenylbutanoic acid is an organic compound with the molecular formula C12H15NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-acetamido-4-phenylbutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available starting material, such as ®-phenylalanine.
Acetylation: The amino group of ®-phenylalanine is acetylated using acetic anhydride in the presence of a base like pyridine to form N-acetyl-®-phenylalanine.
Reduction: The carboxylic acid group is then reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Oxidation: The alcohol is oxidized to an aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Aldol Reaction: The aldehyde undergoes an aldol reaction with acetaldehyde in the presence of a base to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Acetamido-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or amines can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Acetamido-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
(3S)-3-Acetamido-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
N-Acetylphenylalanine: A structurally similar compound with a different side chain.
Phenylbutyric acid: A compound with a similar backbone but lacking the acetamido group.
Uniqueness: (3R)-3-Acetamido-4-phenylbutanoic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
(3R)-3-acetamido-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQIULUYMWBIQH-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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